molecular formula C17H17N3O3S B2402633 (2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one CAS No. 868142-86-3

(2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one

Cat. No.: B2402633
CAS No.: 868142-86-3
M. Wt: 343.4
InChI Key: ROINWVKWMJGHFN-ZHBRIHKXSA-N
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Description

(2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
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Properties

IUPAC Name

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-4-18-17-19(5-2)16(23)14(24-17)13-11-8-6-7-9-12(11)20(10(3)21)15(13)22/h6-9H,4-5H2,1-3H3/b14-13-,18-17?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROINWVKWMJGHFN-BVKNKNJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(=C2C3=CC=CC=C3N(C2=O)C(=O)C)S1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C(=O)C)/S1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O3SC_{17}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 341.40 g/mol. The structure features a thiazolidinone core decorated with an indolinylidene moiety, which is critical for its biological activity.

Synthesis

The synthesis typically involves the reaction of thiazolidinone derivatives with indole derivatives through a condensation reaction. The process can be optimized for yield and purity using various solvents and catalysts.

Antifungal Properties

Research indicates that thiazolidinone derivatives exhibit significant antifungal activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of Candida albicans with IC50 values in the low micromolar range, suggesting potential as antifungal agents .

Anticancer Activity

Thiazolidinone derivatives have also been explored for their anticancer properties. Mechanistic studies reveal that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting various cellular pathways, including those related to cell cycle regulation and angiogenesis . For example, derivatives have shown efficacy against lung cancer cells by modulating specific signaling pathways associated with drug resistance .

Antimicrobial Activity

In addition to antifungal properties, thiazolidinones exhibit broad-spectrum antimicrobial activity. Compounds have been tested against various bacterial strains, demonstrating significant bactericidal effects . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Interference with Cellular Signaling : The compound may alter signaling pathways that regulate cell growth and survival.

Case Studies

Recent studies have highlighted the potential of thiazolidinone derivatives as therapeutic agents:

  • Study on Antifungal Activity : A systematic evaluation demonstrated that certain thiazolidinones exhibited fungistatic and fungicidal effects against Candida species, with alterations in cell morphology observed under microscopy .
  • Anticancer Research : In vitro studies showed that specific derivatives could reduce viability in human cancer cell lines by inducing cell cycle arrest and apoptosis .

Data Tables

Biological ActivityTarget OrganismIC50 (µM)Reference
AntifungalCandida albicans2.3
AnticancerLung Cancer Cells0.5
AntimicrobialStaphylococcus aureus1.0

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